molecular formula C20H19N3O3 B2643100 4-methoxy-N,1-bis(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1005296-99-0

4-methoxy-N,1-bis(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2643100
CAS No.: 1005296-99-0
M. Wt: 349.39
InChI Key: PEAAERVXCASMOI-UHFFFAOYSA-N
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Description

4-methoxy-N,1-bis(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N,1-bis(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone or a 1,4-dicarbonyl compound under acidic or basic conditions.

    Introduction of Substituents: The methoxy and methylphenyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as methoxybenzene and methylphenyl halides.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyridazine derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylphenyl groups, leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazine ring, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halides, nitrates, or sulfonates can be used under appropriate conditions to achieve substitution reactions.

Major Products

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: Products may include alcohols.

    Substitution: Products will vary depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Materials Science: It could be used in the development of novel materials with specific electronic or optical properties.

Biology

    Biological Probes: The compound may be used as a probe to study biological processes, particularly those involving pyridazine derivatives.

Medicine

    Pharmaceuticals: The compound may have potential as a drug candidate, particularly in the treatment of diseases where pyridazine derivatives have shown efficacy.

Industry

    Chemical Synthesis: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-methoxy-N,1-bis(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds such as 3,6-dihydropyridazine-1,2-dione and 4,5-dihydro-1H-pyridazine-3,6-dione share structural similarities.

    Carboxamide Derivatives: Compounds like N-phenyl-4-methoxybenzamide and N-(4-methylphenyl)-4-methoxybenzamide are structurally related.

Uniqueness

4-methoxy-N,1-bis(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to the specific combination of functional groups and the pyridazine core, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-methoxy-N,1-bis(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-13-4-8-15(9-5-13)21-20(25)19-17(26-3)12-18(24)23(22-19)16-10-6-14(2)7-11-16/h4-12H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAAERVXCASMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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